molecular formula C7H4Br3NO2 B3267188 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene CAS No. 444664-09-9

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene

Cat. No. B3267188
CAS RN: 444664-09-9
M. Wt: 373.82 g/mol
InChI Key: NILCPCAJZZCVRQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)benzene is a brominated benzene derivative. It has three bromine atoms attached to the benzene ring, with one of them being part of a bromomethyl group . The compound is likely to be a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would consist of a benzene ring with bromine atoms attached at the 1, 3, and 2 positions. The bromine at the 2 position would be part of a bromomethyl group. The nitro group would likely be attached at the 5 position .


Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions. They can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by another group. They can also participate in coupling reactions, which are commonly used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would depend on its specific structure. As a brominated benzene derivative, it would likely be relatively stable and non-reactive under normal conditions. It would likely have a high molecular weight due to the presence of multiple bromine atoms .

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. For 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene, this would depend on the specific context in which it is used. For example, if used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical compound, handling 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would require appropriate safety precautions. Brominated compounds can be hazardous and may cause harm if ingested, inhaled, or if they come into contact with the skin .

Future Directions

The future directions for research on 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would likely depend on its potential applications. It could be of interest in the field of organic synthesis, where brominated benzene derivatives are often used as building blocks for more complex molecules .

properties

IUPAC Name

1,3-dibromo-2-(bromomethyl)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILCPCAJZZCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene

Synthesis routes and methods I

Procedure details

To a mixture of 2,6-dibromo-4-nitrotoluene (5.00 g, 16.95 mmol) in CCl4 (131 mL) was added N-bromosuccinimide (4.22 g, 23.73 mmol) and dibenzoyl peroxide (411 mg, 1.70 mmol). The mixture was evacuated and flushed with argon three times, then heated using an oil bath. At reflux azo-bis-isobutyronitrile (278 mg, 1.695 mmol) was added. The reaction was stopped after 3.75 h, cooled to rt and filtered washing with CCl4. The filtrate was concentrated under reduced pressure to give a yellow solid, which was purified using flash chromatography on Biotage 40M column, eluting with 90:10 hexanes-CH2Cl2 to yield 1,3-dibromo-2-(bromomethyl)-5-nitrobenzene. 1H NMR (500 MHz, CDCl3): δ 4.8 (s, 2H), 8.4 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dibromo-4-nitrotoluene (3.83 g, 1 eq.), N-bromosuccinimide (3.23 g, 1.4 eq.) and dibenzoylperoxide (315 mg, 0.1 eq.) in CCl4 was degassed with argon. The mixture was brought to reflux and azobisisobutyronitrile (213 mg, 0.1 eq.) was added. The mixture was maintained at reflux for 6 hours. The reaction was cooled to room temperature, concentrated and purified to give 1-Bromomethyl-2,6-dibromo-4nitrobenzene. 1H NMR (500 MHz, CDCl3) δ CHCl3: 4.81 (2H, s), 8.41(2H, s).
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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